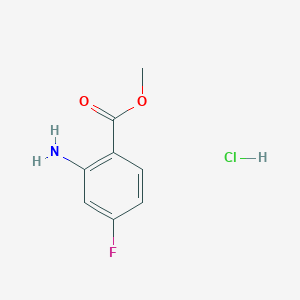
Methyl 2-amino-4-fluorobenzoate hydrochloride
Cat. No. B8810307
Key on ui cas rn:
439808-83-0
M. Wt: 205.61 g/mol
InChI Key: KIDAZWVUMSRSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06413724B1
Procedure details


Triphosgene (3.26 g, 11 mmol) was added to 4-fluoroanthranilic acid (1.55 g, 1.0 mmol) in dry 1,4-dioxane (50 ml), and the mixture was stirred at rt. for 1 h, and then 50° C. for ca. 30 min. Solvent was removed in vacuo, dry methanol (30 ml) added, followed by potassium carbonate (4.42 g, 35 mmol). The mixture was stirred at r.t. for 30 min, and then 2.5 h at 50° C. Inorganic material was filtered off, and the residue distributed between ethyl acetate (150 ml) and the pH 7 buffer (75 ml). Aqueous layer was extracted with ethyl acetate (2×50 ml). Combined organic layers were washed with water diluted aq. sodium bicarbonate (pH ca. 8; 2×50 ml), brine (50 ml), and dried (MgSO4). The organic solution was concentrated in vacuo (to ca. 75 ml), and 1 M hydrogen chloride in ethyl ether (ca. 25 ml) added. The precipitated crystalline product was filtered off, washed with ethyl ether, hexanes, and dried in vacuo. Yield 1.00 g (49%). 1H NMR in 5% CD3OD in CDCl3 (δ, ppm): 3.83 (s, 3 H), 6.55 (m, 1 H), 6.66 (m, 1 H), 7.88 (m, 1 H).




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2](Cl)([O:4][C:5](=[O:11])OC(Cl)(Cl)Cl)Cl.[F:13][C:14]1[CH:15]=[C:16]([NH2:23])[C:17](=[CH:21][CH:22]=1)C(O)=O.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1>[ClH:1].[F:13][C:14]1[CH:15]=[C:16]([NH2:23])[C:17](=[CH:21][CH:22]=1)[C:5]([O:4][CH3:2])=[O:11] |f:2.3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.26 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
|
Name
|
|
|
Quantity
|
1.55 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C(C(=O)O)=CC1)N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
4.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
50° C. for ca. 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed in vacuo, dry methanol (30 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at r.t. for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2.5 h
|
|
Duration
|
2.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 50° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Inorganic material was filtered off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Aqueous layer was extracted with ethyl acetate (2×50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
Combined organic layers were washed with water diluted aq. sodium bicarbonate (pH ca. 8; 2×50 ml), brine (50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic solution was concentrated in vacuo (to ca. 75 ml), and 1 M hydrogen chloride in ethyl ether (ca. 25 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystalline product was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl ether, hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.FC=1C=C(C(C(=O)OC)=CC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
